Azido-PEG3-methyl ester

描述

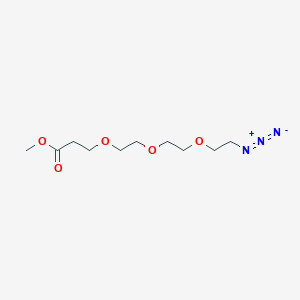

Structure

3D Structure

属性

IUPAC Name |

methyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c1-15-10(14)2-4-16-6-8-18-9-7-17-5-3-12-13-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJNDRBQIKCJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido-PEG3-methyl ester chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG3-methyl ester, a versatile heterobifunctional crosslinker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily due to its utility in "click chemistry" and its polyethylene (B3416737) glycol (PEG) spacer arm.

Chemical Structure and Properties

This compound is characterized by a terminal azide (B81097) group, a flexible triethylene glycol (PEG3) spacer, and a methyl ester functional group. The azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). The hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to primary amines.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2086689-07-6 | [1][2][3] |

| Chemical Formula | C10H19N3O5 | [1] |

| Molecular Weight | 261.28 g/mol | [1] |

| Appearance | Liquid | [] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |

| Density | Data not readily available | |

| Boiling Point | Data not readily available |

Table 2: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | methyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate | [1] |

| SMILES | COC(=O)CCOCCOCCOCCN=[N+]=[N-] | [1] |

| InChI Key | OEJNDRBQIKCJBR-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar compounds and should be optimized for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing biomolecule.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (for dissolving reagents)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Prepare a stock solution of CuSO4 in water (e.g., 20 mM).[5]

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).[5][6]

-

Prepare a stock solution of THPTA or TBTA in water or DMSO (e.g., 50 mM).[5][6]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution. A 10- to 50-fold molar excess of the azide linker is typically recommended.

-

In a separate tube, premix the CuSO4 and ligand (THPTA or TBTA) solutions. A 1:5 molar ratio of CuSO4 to ligand is common.[6][7]

-

Add the CuSO4/ligand premix to the biomolecule/azide mixture. The final concentration of CuSO4 is typically in the range of 0.1 to 1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of CuSO4.[6]

-

-

Reaction and Purification:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the conjugate using a desalting column to remove excess reagents.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO, BCN) modified biomolecule.[8]

Materials:

-

This compound

-

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving reagents)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

-

-

Reaction Setup:

-

Combine the strained alkyne-modified biomolecule and a 2- to 10-fold molar excess of this compound in the reaction buffer.

-

-

Reaction and Purification:

-

Incubate the reaction at room temperature for 1-12 hours, or at 4°C for longer periods. The reaction progress can be monitored as in the CuAAC protocol.

-

Purify the conjugate using a desalting column.

-

Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol outlines the conversion of the methyl ester terminus to a carboxylic acid, enabling further conjugation to primary amines.

Materials:

-

This compound

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Solvent mixture (e.g., Tetrahydrofuran (THF)/Methanol/Water in a 3:1:1 ratio)

-

Hydrochloric acid (HCl) or other acid for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Saponification:

-

Dissolve this compound in the THF/Methanol/Water solvent mixture.

-

Add an aqueous solution of LiOH or NaOH (typically 1-3 equivalents).

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Isolation:

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute HCl.

-

Extract the product, Azido-PEG3-carboxylic acid, with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product.

-

Visualizations

The following diagrams illustrate the chemical structure and key reaction pathways of this compound.

Caption: Chemical Structure of this compound.

Caption: Bioconjugation strategies using this compound.

Safety and Handling

Azide-containing compounds should be handled with care as they are potentially explosive, especially heavy metal azides.[9] Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Use non-metal spatulas for handling. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this compound is not universally available, the SDS for similar compounds like Azido-PEG3-NHS ester indicates that it may cause skin and eye irritation.[9]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, CAS 2086689-07-6 | AxisPharm [axispharm.com]

- 3. This compound | 2086689-07-6 [chemicalbook.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Azido-PEG3-methyl ester: A Technical Guide for Bioconjugation and PROTAC Synthesis

Introduction: Azido-PEG3-methyl ester is a heterobifunctional crosslinker integral to modern bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key features: a terminal azide (B81097) group for "click chemistry," a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a methyl ester group that can be hydrolyzed to a carboxylic acid for further conjugation. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Citation(s) |

| CAS Number | 2086689-07-6 | [1] |

| Molecular Weight | 261.28 g/mol | [1] |

| Chemical Formula | C₁₀H₁₉N₃O₅ | [1] |

| IUPAC Name | methyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate | [1] |

| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility of conjugates. | [1][2] |

| Purity | Typically >95% | [1] |

| Storage and Stability | Stable for several weeks at ambient temperature during shipping. For long-term storage, it is recommended to store at -20°C, where it is stable for over 3 years. Store in a dry, dark place. | [1] |

Core Application: PROTAC Synthesis

This compound is a key building block for PROTACs, which are bifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG3 chain in this compound serves as a flexible and hydrophilic linker, which can be crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 Ligase) and improving the pharmacokinetic properties of the final PROTAC molecule.

The synthesis of a PROTAC using this linker typically involves a modular, multi-step approach. The azide group allows for facile conjugation to an alkyne-functionalized molecule (either the POI ligand or the E3 ligase ligand) via highly efficient and bioorthogonal click chemistry reactions.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound, highlighting the modular assembly of the final molecule.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Impact on Cellular Signaling

By inducing the degradation of a target protein, PROTACs can effectively shut down entire signaling pathways. For example, a PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR) would lead to its degradation, thereby inhibiting downstream pro-survival and proliferative pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades.

Caption: Mechanism of action for an EGFR-targeting PROTAC.

Experimental Protocols

The azide group of this compound allows for its conjugation via two primary types of "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

| Parameter | Recommended Range/Value | Notes |

| Alkyne Substrate | 1 equivalent | Can be the limiting reagent. |

| This compound | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the potentially more valuable alkyne substrate. |

| Copper(II) Sulfate (B86663) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the active Cu(I) catalyst. |

| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to generate and maintain Cu(I). A fresh solution is crucial. |

| Ligand (e.g., TBTA) | 0.01 - 0.1 equivalents | Optional but recommended to stabilize the Cu(I) catalyst and increase reaction rate. |

| Solvent | DMSO, DMF, t-BuOH/H₂O mixtures | Co-solvents may be needed to ensure solubility of all reactants. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |

Detailed Methodology:

-

Preparation: Dissolve the alkyne-functionalized substrate (1 equivalent) and this compound (1.1 equivalents) in the chosen reaction solvent in a reaction vessel.

-

Degassing: To prevent oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reagent Addition: Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

Initiation: Add the copper(II) sulfate solution (e.g., 0.1 equivalents) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents). If a ligand is used, it should be added before the copper and ascorbate.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst. The product is then typically purified using column chromatography or HPLC.[3][4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological systems where copper toxicity is a concern. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts rapidly with the azide.

| Parameter | Recommended Range/Value | Notes |

| Strained Alkyne (e.g., DBCO) | 1 equivalent | Can be the limiting reagent. |

| This compound | 1.5 - 20 equivalents | A larger excess is often used in bioconjugation to drive the reaction to completion. |

| Solvent | Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF | The reaction is highly compatible with physiological conditions. |

| Temperature | Room Temperature to 37°C | Can be performed at physiological temperatures. |

| Reaction Time | 1 - 12 hours | Generally faster than CuAAC for bioconjugation. Monitor by appropriate methods (e.g., SDS-PAGE for proteins). |

Detailed Methodology (for protein conjugation):

-

Preparation: Dissolve the DBCO-functionalized protein in an appropriate reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

-

Reagent Addition: Prepare a stock solution of this compound in an organic solvent like DMSO. Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is low (<10%) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.

-

Purification: Remove the excess unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5][6]

Click Chemistry Reaction Schemes

The following diagram outlines the fundamental transformations in CuAAC and SPAAC reactions involving an azide.

Caption: Comparison of CuAAC and SPAAC reaction schemes.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Azido-PEG3-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG3-methyl ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for designing robust experimental workflows, ensuring reproducibility, and maintaining the integrity of resulting conjugates.

Core Physicochemical Properties

This compound is comprised of three key functional components: a terminal azide (B81097) group for click chemistry, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester group. The PEG spacer enhances aqueous solubility, a valuable attribute when working with biological molecules.[1][2]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₉N₃O₅ | [1] |

| Molecular Weight | 261.28 g/mol | [1] |

| Appearance | White or off-white powder, may be a wax-like semi-solid | [3] |

| Key Functional Groups | 1. Azide (-N₃) 2. PEG Spacer 3. Methyl Ester (-COOCH₃) | [1][2] |

Solubility Profile

The solubility of this compound is governed by its amphiphilic nature. The hydrophilic PEG chain promotes solubility in aqueous solutions, while the overall organic structure allows for dissolution in various organic solvents.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not widely published. However, based on the properties of its constituent parts and information from suppliers, a qualitative profile can be established. PEGs are known to be very soluble in water and many organic solvents.[3]

| Solvent | Solubility | Notes |

| DMSO | Soluble | Explicitly mentioned by suppliers.[1][4] |

| DMF | Soluble | Mentioned for similar PEG linkers.[4] |

| DCM (Methylene Chloride) | Soluble | Mentioned for similar PEG linkers; general for PEGs.[3][4] |

| Chloroform | Soluble | General for PEGs.[3] |

| Water & Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media.[1][2][3] |

| Alcohols (Methanol, Ethanol) | Less Soluble | General for PEGs.[3] |

| Toluene | Less Soluble | General for PEGs.[3] |

| Diethyl Ether | Insoluble | General for PEGs.[3] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol provides a standardized method for determining the solubility of this compound in a solvent of interest.

Objective: To determine the saturation concentration of the compound at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., PBS pH 7.4, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Analysis: Carefully extract a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC.

-

Calculation: The solubility is calculated based on the measured concentration in the supernatant and expressed in units such as mg/mL or mM.

Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of its two terminal functional groups: the azide and the methyl ester.

Chemical Stability

-

Azide Group: The azide functionality is highly attractive for bioconjugation due to its selective reactivity and general stability under most physiological conditions (pH, temperature).[5][6] However, it is susceptible to reduction by common laboratory reducing agents.

-

Reducing Agents: Strong reducing agents and even some milder ones like dithiothreitol (B142953) (DTT) can reduce the azide to an amine, rendering it inactive for click chemistry.[7][8] While some studies suggest this reduction may not be quantitative under all conditions[9], it is a critical consideration in workflows involving disulfide bond reduction. TCEP is often cited as a reducing agent with less reactivity towards azides, but this should be empirically verified.

-

-

Methyl Ester Group: The methyl ester is susceptible to hydrolysis, which converts it to a carboxylic acid.[2] This reaction is catalyzed by acid or, more commonly, base (saponification).

-

pH Influence: The rate of hydrolysis is significantly faster under basic conditions (pH > 8) compared to neutral or acidic conditions.[10] At physiological pH (~7.4), the ester is relatively stable for typical experimental timescales, but prolonged incubation can lead to degradation.

-

| Condition | Azide Group Stability | Methyl Ester Stability | Notes |

| Physiological pH (7.0-8.0) | Stable | Generally Stable | Ester hydrolysis rate increases with pH.[11][12] |

| Acidic pH (< 6.0) | Stable | Stable | |

| Basic pH (> 8.5) | Stable | Susceptible to Hydrolysis | Saponification can be rapid at high pH.[10] |

| Reducing Agents (e.g., DTT) | Susceptible to Reduction | Stable | Azide can be reduced to an amine.[7][8][13] |

| Elevated Temperature | Stable (moderate heat) | Hydrolysis rate increases | Avoid prolonged exposure to high heat.[5] |

| Light Exposure | Avoid prolonged exposure | Stable | Azides can be sensitive to light.[5] |

Storage and Handling

Proper storage is essential to maintain the compound's integrity.

-

Long-term Storage (months to years): Store at -20°C, kept dry and protected from light.[1] A shelf life of over 3 years is possible if stored correctly.[1]

-

Short-term Storage (days to weeks): Storage at 0-4°C is acceptable.[1]

-

In Solution: Stock solutions, particularly in anhydrous solvents like DMSO, should be stored at -20°C. Avoid repeated freeze-thaw cycles.[3] Due to the risk of hydrolysis, preparing fresh aqueous solutions for each experiment is recommended.

Experimental Protocols: Stability Assessment

Protocol 1: Assessing Azide Stability with Reducing Agents

-

Prepare Solutions: Dissolve this compound in a relevant buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 10 mM).

-

Incubation: To separate aliquots, add the reducing agent of interest (e.g., DTT, TCEP) to a final concentration typically used in experiments (e.g., 1-10 mM). Include a control sample with no reducing agent.

-

Time Course: Incubate all samples at room temperature. At various time points (e.g., 0, 1, 4, 24 hours), quench a small aliquot of the reaction.

-

Analysis: Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of the reduced amine product.

Protocol 2: Assessing Ester Hydrolysis at Varying pH

-

Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).

-

Incubation: Dissolve this compound in each buffer to a known concentration (e.g., 10 mM).

-

Time Course: Incubate samples at a set temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot from each tube.

-

Analysis: Analyze the samples using HPLC. Monitor the decrease in the peak area of the starting methyl ester and the increase in the peak area of the hydrolyzed carboxylic acid product.

Application Workflow: Click Chemistry

A primary use of this linker is to connect molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, CAS 2086689-07-6 | AxisPharm [axispharm.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. broadpharm.com [broadpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 7. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]

- 8. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]

- 9. researchgate.net [researchgate.net]

- 10. Methyl Esters [organic-chemistry.org]

- 11. purepeg.com [purepeg.com]

- 12. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biotechnology and pharmaceutical development, bioconjugation has emerged as a cornerstone technology, enabling the creation of sophisticated therapeutic and diagnostic agents. At the heart of many of these innovations lies the use of Polyethylene Glycol (PEG) linkers. These versatile molecular bridges play a critical role in optimizing the performance of bioconjugates by enhancing their solubility, stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation, detailing their properties, the chemistries used for their attachment, and their impact on the final bioconjugate. This guide also offers detailed experimental protocols and quantitative data to aid researchers in the rational design and synthesis of next-generation bioconjugates.

Core Principles of PEGylation

PEG is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. The process of covalently attaching PEG chains to molecules, known as PEGylation, imparts several beneficial properties to the resulting bioconjugate.[1]

Key Benefits of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and intravenous administration.[2][3]

-

Increased Stability: PEG chains create a protective hydrophilic shield around the bioconjugate, protecting it from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[2]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream. This can result in a reduced dosing frequency, improving patient compliance.[4][5]

-

Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[2][4][6] This "stealth" effect is crucial for the long-term efficacy of protein-based therapeutics.

Types of PEG Linkers

PEG linkers are available in a variety of architectures and with a wide range of reactive functional groups to suit different bioconjugation strategies.

Architectural Variations:

-

Linear PEG Linkers: These consist of a single, straight chain of PEG units. They are the most common type of PEG linker and are valued for their simplicity and predictable behavior.[3]

-

Branched PEG Linkers: These have multiple PEG arms extending from a central core. Branched PEGs can offer superior shielding effects and may lead to a greater increase in hydrodynamic radius compared to linear PEGs of the same molecular weight, further extending circulation time.[3][7] They are also known to be more stable than their linear counterparts.[8]

-

Multi-Arm PEG Linkers: These possess more than two PEG chains and are often used to increase the payload of a drug on a carrier molecule or to create complex, multifunctional bioconjugates.

Functional Group Diversity:

The choice of reactive functional group on the PEG linker is dictated by the available functional groups on the biomolecule to be conjugated. Common reactive groups include:

-

NHS Esters (N-hydroxysuccinimidyl esters): For targeting primary amines (e.g., lysine (B10760008) residues on proteins).

-

Maleimides: For targeting thiol groups (e.g., cysteine residues on proteins).

-

Azides and Alkynes (including DBCO): For use in "click chemistry" reactions, offering high specificity and efficiency.[9]

-

Aldehydes/Ketones: For reacting with hydrazides or aminooxy groups.

-

Carboxylic Acids: Can be activated to react with amines.

-

Thiols: For reacting with maleimides or other thiol-reactive groups.

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The length and architecture of the PEG linker have a quantifiable impact on the physicochemical and pharmacokinetic properties of the resulting bioconjugate.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~5.5 | 0.65 |

| PEG6 | ~4.0 | 0.47 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~2.5 | 0.29 |

| PEG24 | ~2.5 | 0.29 |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. Longer PEG chains significantly reduce the clearance rate of the ADC, extending its circulation time. |

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

| Linker | PEG Length | IC50 (ng/mL) |

| Non-cleavable | No PEG | 0.5 - 2 |

| Cleavable | PEG2 | 1 - 5 |

| Cleavable | PEG4 | 2 - 10 |

| Cleavable | PEG8 | 5 - 20 |

| This table illustrates a general trend where increasing PEG linker length can sometimes lead to a slight decrease in in vitro potency, potentially due to steric hindrance. This highlights the trade-off that must be considered when designing ADCs. |

Table 3: Comparison of Hydrodynamic Radii for Linear vs. Branched PEGylated Human Serum Albumin (HSA)

| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |

| Unmodified HSA | - | 3.5 |

| Linear | 5 | 4.2 |

| Linear | 10 | 5.2 |

| Linear | 20 | 6.1 |

| Branched | 20 | 6.4 |

| Data from a study on PEGylated Human Serum Albumin. A branched 20 kDa PEG linker results in a larger hydrodynamic radius compared to a linear 20 kDa PEG, which can contribute to a longer in vivo half-life.[10] |

Table 4: Solubility Enhancement of Lysozyme (B549824) with PEGylation

| Protein | PEG Molecular Weight | Degree of PEGylation | Solubility Increase |

| Lysozyme | 2 kDa, 5 kDa, 10 kDa | Varied | > 11-fold |

| A study on the PEGylation of lysozyme demonstrated a significant increase in protein solubility by more than 11-fold.[11] |

Mandatory Visualizations

Core concept of bioconjugation using a PEG linker.

General experimental workflow for ADC development.

How PEGylation reduces the immunogenicity of proteins.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of PEGylated bioconjugates. The following sections provide step-by-step protocols for common PEGylation reactions.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to a protein via its primary amine groups.

Materials:

-

Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)

-

Amine-reactive PEG-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.[12]

-

Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and hydrolyzes over time.[12]

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.[12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted PEG-NHS ester.[12]

-

Purification: Remove the excess, unreacted PEG-NHS ester and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[12]

-

Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Experimental workflow for NHS-ester PEGylation.

Protocol 2: Thiol-Reactive PEGylation using Maleimide (B117702)

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a protein via a free thiol group (cysteine).

Materials:

-

Thiol-containing protein

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]

-

Reducing agent (optional, e.g., TCEP)

-

Reaction vessels

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.[13] If the protein's disulfide bonds need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[14]

-

Preparation of PEG-Maleimide Solution: Prepare a stock solution of the PEG-Maleimide in a suitable solvent (e.g., conjugation buffer, DMSO, or DMF).[15]

-

Conjugation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[15]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[15] The reaction should be protected from light.[16]

-

Purification: Purify the resulting PEGylated protein from unreacted PEG-Maleimide and other small molecules using a desalting column or dialysis.[15]

-

Characterization: Analyze the purified conjugate to determine the degree of labeling and purity using methods such as SDS-PAGE, HIC-HPLC, and mass spectrometry.

Experimental workflow for Maleimide-Thiol bioconjugation.

Protocol 3: Copper-Free Click Chemistry using DBCO-PEG Linker (SPAAC)

This protocol details a two-step process for conjugating a DBCO-functionalized PEG linker to a protein and then reacting it with an azide-containing molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

-

Protein to be conjugated

-

DBCO-PEG-NHS ester

-

Azide-containing molecule

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMF or DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

Step 1: DBCO-Activation of the Protein

-

Protein Preparation: Prepare the protein in an amine-free buffer at 1-10 mg/mL.

-

DBCO-PEG-NHS Ester Solution: Freshly prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[17]

-

Conjugation: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.[17]

-

Incubation: Incubate for 30-60 minutes at room temperature.[17]

-

Quenching: Quench the reaction with Tris or glycine buffer.[17]

-

Purification: Purify the DBCO-activated protein using a desalting column.[17]

Step 2: SPAAC Reaction

-

Reactant Preparation: Prepare the azide-containing molecule in a compatible buffer.

-

Click Reaction: Mix the DBCO-activated protein with the azide-containing molecule. A 1.5 to 3-fold molar excess of the less abundant component is recommended.

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm.[18]

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography.

-

Characterization: Confirm the final product's identity and purity using SDS-PAGE and mass spectrometry.

Experimental workflow for SPAAC bioconjugation.

Protocol 4: Characterization of PEGylated ADCs - DAR Determination

A. By UV/Vis Spectroscopy

This method provides an average Drug-to-Antibody Ratio (DAR).

Procedure:

-

Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the drug at its maximum absorbance wavelength (λ_max_) (ε_Drug_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).[19]

-

Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).[19]

-

Calculate Concentrations:

-

Concentration of Drug (C_Drug) = A_λmax_ / ε_Drug_

-

Corrected Absorbance of Antibody at 280 nm (A_280,corr) = A_280 - (C_Drug * ε_Drug,280_)

-

Concentration of Antibody (C_Ab) = A_280,corr / ε_Ab_

-

-

Calculate DAR:

B. By Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC separates ADC species based on the number of conjugated drug molecules, providing information on both the average DAR and the distribution of different DAR species.[21]

Materials:

-

HIC column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0

-

Mobile Phase B: 25 mM NaH2PO4/Na2HPO4, pH 6.0 with 25% isopropanol[1]

Procedure:

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A.

-

HPLC Method:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set time (e.g., 20 minutes).

-

Monitor the elution profile at 280 nm.[1]

-

-

Data Analysis: Different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks due to increasing hydrophobicity with each added drug-linker. The average DAR is calculated by the weighted average of the peak areas.

Conclusion

PEG linkers are indispensable tools in the field of bioconjugation, offering a powerful means to enhance the therapeutic and diagnostic potential of a wide range of biomolecules. By carefully selecting the appropriate PEG linker architecture and employing robust conjugation and characterization protocols, researchers can rationally design bioconjugates with optimized properties. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for scientists and drug development professionals, facilitating the creation of more effective and safer biotherapeutics. As the field continues to evolve, the strategic use of PEG linkers will undoubtedly remain a key driver of innovation in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. biotium.com [biotium.com]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. docs.aatbio.com [docs.aatbio.com]

The Versatility of Azide-Containing Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of complex biological systems necessitates tools that can capture transient interactions and identify molecular players within their native environments. Azide-containing crosslinkers have emerged as a powerful and versatile class of chemical probes that enable researchers to covalently trap interacting molecules, offering a window into the intricate networks that govern cellular function. This technical guide provides a comprehensive overview of the core applications of azide-containing crosslinkers, with a focus on their practical implementation in research and drug development.

Core Concepts: The Power of the Azide (B81097) Moiety

The utility of azide-containing crosslinkers stems from the unique reactivity of the azide group (N₃). This functional group can be activated under specific conditions to form a highly reactive species that readily forms covalent bonds with nearby molecules. The two primary modes of activation are photoactivation and "click chemistry."

-

Photoactivatable Crosslinkers: These crosslinkers typically incorporate an aryl azide or diazirine group.[1] Upon exposure to UV light, these groups form highly reactive nitrenes or carbenes, respectively, which can insert into C-H and N-H bonds or react with nucleophiles in a non-specific manner.[1][2] This property makes them ideal for capturing interactions without prior knowledge of the specific interacting residues.

-

Click Chemistry Crosslinkers: The azide group is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biochemical processes.[6] This allows for the precise and stable ligation of an azide-modified molecule to an alkyne-containing counterpart.

Types of Azide-Containing Crosslinkers

Azide-containing crosslinkers are broadly categorized based on their reactive groups and functionalities.

1. Heterobifunctional Photoactivatable Crosslinkers: These are among the most common types and feature an azide group for photo-crosslinking and another reactive group, such as an N-hydroxysuccinimide (NHS) ester, for targeting specific functional groups on a "bait" molecule.[2][7]

-

NHS-Ester/Aryl Azide Crosslinkers: These reagents, such as ANB-NOS and Sulfo-SANPAH, contain an amine-reactive NHS ester and a photoactivatable nitrophenyl azide.[2] The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on a protein of interest, thereby tethering the photo-reactive group to the protein. Subsequent UV activation initiates crosslinking to interacting partners.[2]

2. Clickable Crosslinkers: These crosslinkers are designed for use in click chemistry applications and often contain an azide or an alkyne, along with another functional group for attachment to biomolecules.

-

Azide-Alkyne Click Crosslinkers: These are pivotal for specifically and efficiently creating covalent bonds between biomolecules.[6] They are widely used to study protein-protein interactions and track cellular processes due to their bioorthogonal nature.[6]

-

Enrichable and MS-Cleavable Crosslinkers: To facilitate the identification of crosslinked peptides by mass spectrometry (MS), newer generations of crosslinkers incorporate cleavable bonds and enrichment tags. For example, Azide-A-DSBSO is a membrane-permeable, homobifunctional crosslinker with NHS esters for reacting with lysines, a sulfoxide (B87167) bond that is cleavable in the mass spectrometer, and an azide handle for enrichment via click chemistry.[8][9]

Quantitative Data on Common Azide-Containing Crosslinkers

The selection of an appropriate crosslinker depends on the specific application, including the desired spacer arm length and solubility. The table below summarizes key quantitative data for some commonly used azide-containing crosslinkers.

| Crosslinker | Type | Reactive Groups | Spacer Arm (Å) | Solubility | Key Features |

| ANB-NOS | Heterobifunctional, Photoactivatable | NHS ester, Nitrophenyl azide | - | Water-insoluble | Membrane-permeable, useful for intracellular crosslinking.[2] |

| Sulfo-SANPAH | Heterobifunctional, Photoactivatable | Sulfo-NHS ester, Nitrophenyl azide | 18.2 | Water-soluble (up to 10mM) | Membrane-impermeable, ideal for cell-surface crosslinking.[2] |

| Azide-A-DSBSO | Homobifunctional, Clickable, MS-Cleavable | NHS ester, Azide | - | Membrane-permeable | Contains an MS-cleavable sulfoxide bond and an azide for enrichment.[8][9] |

| Azide-PEG-NHS ester | Heterobifunctional, Clickable | NHS ester, Azide | Variable (depends on PEG length) | Hydrophilic | A versatile linker for introducing an azide group onto proteins.[10] |

Key Applications and Experimental Protocols

Azide-containing crosslinkers have a broad range of applications in biological research. Below are some of the key areas with generalized experimental protocols.

Photoaffinity Labeling for Identifying Protein-Protein Interactions

This technique is used to identify binding partners to a protein of interest ("bait"). A heterobifunctional crosslinker is first attached to the bait protein, which is then incubated with its potential interacting partners ("prey"). Upon UV activation, the photoreactive group on the crosslinker forms a covalent bond with the prey protein.

Experimental Protocol: Photoaffinity Labeling using an NHS-Ester/Aryl Azide Crosslinker

-

Derivatization of the Bait Protein:

-

Dissolve the purified bait protein in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7-9).[2]

-

Prepare a fresh stock solution of the NHS-ester/aryl azide crosslinker (e.g., ANB-NOS in DMSO or Sulfo-SANPAH in aqueous buffer).[2]

-

Add the crosslinker to the protein solution at a molar excess (typically 10-50 fold) and incubate for 30 minutes to 1 hour at room temperature in the dark to prevent premature activation of the azide.[11]

-

Remove excess, unreacted crosslinker by dialysis or size-exclusion chromatography.

-

-

Crosslinking Reaction:

-

Mix the derivatized bait protein with the cell lysate or purified prey proteins.

-

Incubate the mixture to allow for the formation of non-covalent protein complexes.

-

Expose the sample to UV light (typically 254-365 nm) for 5-15 minutes on ice to activate the aryl azide and induce crosslinking.[1]

-

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

-

Identify the crosslinked proteins by Western blotting using antibodies against suspected interactors or by excising the band and performing mass spectrometry analysis.

-

Proximity Labeling using Azide-Containing Probes

Proximity labeling techniques aim to identify proteins and other molecules in the immediate vicinity of a protein of interest within a living cell. This can be achieved using enzymes like horseradish peroxidase (HRP) that can activate azide-containing biotin (B1667282) probes, leading to the biotinylation of nearby molecules.[12][13][14]

Experimental Protocol: HRP-Mediated Proximity Labeling with an Azide-Biotin Probe

-

Cell Preparation:

-

Transfect cells to express the protein of interest fused to HRP.

-

Culture the cells to allow for expression of the fusion protein.

-

-

Labeling:

-

Incubate the cells with an aryl azide-biotin probe.[12]

-

Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂), which is a co-substrate for HRP. The HRP will convert the azide-biotin into a reactive radical species.

-

This radical will then react with and biotinylate proteins in close proximity to the HRP-fusion protein.

-

-

Enrichment and Analysis:

-

Lyse the cells and enrich the biotinylated proteins using streptavidin-coated beads.

-

Identify the enriched proteins by mass spectrometry.

-

Metabolic Labeling and Click Chemistry

Metabolic labeling with azide-modified precursors allows for the introduction of azide groups into specific classes of biomolecules in living cells. For example, cells fed with azido (B1232118) sugars will incorporate them into their glycans.[15][16][17] These azide-tagged biomolecules can then be detected or enriched using click chemistry.

Experimental Protocol: Metabolic Labeling of Glycans and Click Chemistry Detection

-

Metabolic Labeling:

-

Culture cells in a medium supplemented with an azido sugar (e.g., N-azidoacetylmannosamine, ManNAz).[15]

-

The cells will metabolize the azido sugar and incorporate it into their cell-surface glycans.

-

-

Click Reaction:

-

After the labeling period, wash the cells to remove unincorporated azido sugar.

-

Incubate the cells with an alkyne-containing probe, such as an alkyne-fluorophore or alkyne-biotin, in the presence of a copper(I) catalyst.

-

The azide-modified glycans will react with the alkyne probe via CuAAC.

-

-

Analysis:

-

If a fluorescent probe was used, the labeled cells can be visualized by fluorescence microscopy.

-

If a biotin probe was used, the labeled glycoproteins can be enriched using streptavidin beads and identified by mass spectrometry.

-

Application in Signaling Pathway Elucidation

Azide-containing crosslinkers are instrumental in mapping signaling pathways by identifying the components of signaling complexes. For instance, a photoactivatable crosslinker can be attached to a known receptor protein. Upon ligand binding and receptor activation, the crosslinker can be activated to capture interacting downstream signaling molecules. These captured proteins can then be identified, providing insights into the composition of the active signaling complex.

Conclusion

Azide-containing crosslinkers represent a cornerstone of modern chemical biology and proteomics. Their adaptability, coupled with the precision of click chemistry and the versatility of photoactivation, provides researchers with an unparalleled ability to probe the intricate molecular interactions that underpin cellular life. From mapping protein-protein interaction networks to identifying the components of dynamic signaling complexes, these powerful tools are indispensable for fundamental research and are increasingly integral to the drug discovery and development pipeline. As new crosslinker designs with enhanced features continue to emerge, their impact on our understanding of biology and disease is set to grow even further.

References

- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. scbt.com [scbt.com]

- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 8. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

- 17. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Handling of Azido-PEG3-Methyl Ester

For researchers, scientists, and drug development professionals utilizing Azido-PEG3-methyl ester, a versatile heterobifunctional linker in bioconjugation and drug delivery applications, ensuring its integrity and safety through proper storage and handling is paramount. This guide provides an in-depth overview of the recommended conditions and procedures to maintain the stability and reactivity of this reagent while ensuring laboratory safety.

Overview and Chemical Properties

This compound is a chemical compound featuring an azide (B81097) group for "click chemistry" reactions and a methyl ester group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a critical attribute for biological applications.

| Property | Value |

| Chemical Formula | C10H19N3O5 |

| Molecular Weight | 261.28 g/mol |

| CAS Number | 2086689-07-6 |

Storage Conditions

To ensure the long-term stability and efficacy of this compound, adherence to recommended storage conditions is crucial. Organic azides can be sensitive to heat, light, and physical shock, although the carbon-to-nitrogen ratio in this compound suggests relative stability.

| Condition | Recommendation | Rationale |

| Temperature (Long-term) | -20°C | Minimizes degradation over months to years.[1][2] |

| Temperature (Short-term) | 0 - 4°C | Suitable for storage over days to weeks.[1] |

| Atmosphere | Dry/Desiccate | Protects from moisture, which can affect stability.[1][3] |

| Light | Store in the dark | Prevents light-induced degradation.[1] |

| Container | Tightly sealed vial | Prevents contamination and exposure to air and moisture. |

The product is generally stable for several weeks during standard shipping at ambient temperatures.[1] For stock solutions, short-term storage at 0 - 4°C (days to weeks) or long-term storage at -20°C (months) is recommended.[1] Properly stored, the compound can have a shelf life of over three years.[1]

Handling and Safety Precautions

Safe handling of this compound is essential to protect laboratory personnel and prevent accidental reactions. While relatively stable for an organic azide, it is prudent to treat it as a potentially hazardous chemical.

Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye Protection | Safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact.[4] Gloves should be changed immediately if contaminated. |

| Body Protection | Laboratory coat | Protects skin and personal clothing from spills.[4] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | Minimizes inhalation exposure.[4][5] |

General Handling Practices

-

Handle in accordance with good industrial hygiene and safety practices.

-

Wash hands thoroughly before and after handling.[5]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.[5]

-

Take measures to prevent the buildup of electrostatic charge.[5]

-

Avoid mixing azide-containing waste with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[4]

Experimental Protocols

Preparation of Stock Solutions

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Solvent Selection: The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]

-

Dissolution: Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.

-

Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

-

Storage: Store the stock solution according to the recommendations in Section 2.

Logical Workflow for Storage and Handling

The following diagram illustrates the key decision points and procedures for the safe storage and handling of this compound.

Caption: Logical workflow for the proper storage and handling of this compound.

Incompatible Materials

To prevent hazardous reactions, avoid contact with strong oxidizing agents.[5] As a general precaution with organic azides, avoid contact with strong acids, which could potentially lead to the formation of hydrazoic acid.[4]

By adhering to these guidelines, researchers can ensure the quality and reactivity of this compound for their experiments while maintaining a safe laboratory environment.

References

Azido-PEG3-Methyl Ester: A Versatile Linker for PROTAC Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, such as Azido-PEG3-methyl ester, have gained prominence due to their favorable characteristics.

This technical guide provides a comprehensive overview of this compound as a core component in PROTAC development. It delves into its chemical properties, its application in PROTAC synthesis via click chemistry, and its impact on the biological activity of the resulting protein degraders. Detailed experimental protocols and quantitative data are presented to aid researchers in the design and execution of their PROTAC-based drug discovery efforts.

Properties and Advantages of this compound in PROTACs

This compound is a trifunctional molecule featuring an azide (B81097) group, a three-unit polyethylene glycol chain, and a methyl ester terminus. This unique structure imparts several advantageous properties for its use as a PROTAC linker:

-

Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC molecule, which can be a significant challenge for these often large and complex structures. Improved solubility can lead to better cell permeability and bioavailability.[1]

-

Flexibility: The flexible nature of the PEG linker allows for the optimal spatial orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex. This is crucial for efficient ubiquitination and subsequent degradation of the target protein.

-

Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity and other adverse effects.

-

Versatile Chemistry: The azide and methyl ester functional groups provide versatile handles for conjugation. The azide group readily participates in highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The methyl ester can be hydrolyzed to a carboxylic acid, enabling standard amide bond formation.

PROTAC Synthesis Utilizing this compound via Click Chemistry

Click chemistry has become a cornerstone of PROTAC synthesis due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3] this compound is an ideal building block for this approach. The general strategy involves synthesizing two key intermediates: one containing the POI-binding ligand (warhead) functionalized with an alkyne, and the other containing the E3 ligase ligand functionalized with an azide (or vice versa). These intermediates are then joined using the this compound linker through a click reaction.

Signaling Pathways Targeted by PROTACs with PEG Linkers

PROTACs with PEG-based linkers have been successfully developed to target a variety of proteins implicated in disease, including Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

BTK Signaling Pathway: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is implicated in various B-cell malignancies. PROTACs that induce the degradation of BTK can effectively shut down this signaling cascade.

Caption: BTK Signaling Pathway and PROTAC-mediated Degradation.

BRD4 Signaling Pathway: BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as c-MYC.[5] By degrading BRD4, PROTACs can effectively suppress the expression of these cancer-driving genes.

Caption: BRD4 Signaling and PROTAC-mediated Degradation.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for BTK and BRD4 targeting PROTACs that utilize PEG-based linkers, illustrating the potency that can be achieved. While specific data for PROTACs using the exact this compound linker is not publicly available, the data for PROTACs with similar PEG3 linkers provide a strong indication of expected performance.

Table 1: Degradation of BTK by PEG-based PROTACs

| PROTAC Compound | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |

| PTD10 | PEG-based | Ramos | 0.5 ± 0.2 | >95 |

| PTD10 | PEG-based | JeKo-1 | 0.6 ± 0.2 | >95 |

| NC-1 | PEG-based | Mino | 2.2 | 97 |

Data adapted from published studies.[4][6]

Table 2: Degradation of BRD4 by PEG-based PROTACs

| PROTAC Compound | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC 1 | PEG-based | VCaP | ~10 | >90 |

| PROTAC 2 | PEG-based | VCaP | ~5 | >95 |

Data is illustrative and based on trends observed in the literature.

Experimental Protocols

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the final "click" reaction to synthesize a PROTAC.

Materials:

-

Alkyne-functionalized POI ligand (1.0 eq)

-

This compound (1.1 eq)

-

E3 ligase ligand-azide (if not using the azide on the PEG linker)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.3 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)

-

Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water (1:1)

Procedure:

-

Dissolve the alkyne-functionalized POI ligand and this compound in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a premix of CuSO₄·5H₂O and THPTA in water.

-

Add the copper/THPTA premix to the reaction vessel containing the alkyne and azide.

-

Add the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC using this compound.

Caption: A typical workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile linker for the development of PROTACs. Its inherent properties of hydrophilicity, flexibility, and biocompatibility, combined with its suitability for efficient click chemistry-based synthesis, make it an attractive choice for researchers in the field of targeted protein degradation. The ability to systematically synthesize and evaluate PROTACs with this linker will continue to drive the discovery of novel therapeutics for a wide range of diseases. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this compound in their PROTAC development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG3-methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins using Azido-PEG3-methyl ester. This method introduces a versatile azide (B81097) handle onto the protein of interest, enabling subsequent bio-orthogonal conjugation through "click chemistry." This two-step labeling strategy is a powerful tool for various applications, including protein tracking, functionalization with reporter molecules (e.g., fluorophores, biotin), and the development of antibody-drug conjugates (ADCs).

The protocol outlined below first involves the activation of the methyl ester group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with primary amines on the target protein, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a stable amide bond.

Principle of the Method

The protein labeling process using this compound is a two-stage process. The first stage is the chemical modification of the protein with the azide-containing linker. The second stage involves the highly specific and efficient click chemistry reaction to attach a molecule of interest.

-

Activation and Amine Labeling: The terminal methyl ester of the this compound is hydrolyzed and then converted into a highly reactive NHS ester. This amine-reactive compound readily couples with primary amines on the protein surface in a buffer with a pH of 7-9 to form a stable amide linkage.

-

Bio-orthogonal Click Chemistry: The introduced azide group serves as a bio-orthogonal handle. It can be specifically conjugated to a molecule containing a terminal alkyne (e.g., a fluorescent dye, a biotin (B1667282) tag, or a cytotoxic drug) through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

Quantitative Data Summary

The efficiency of protein labeling is influenced by several factors, including the concentration of the protein and the molar ratio of the labeling reagent. The following table summarizes typical reaction parameters for protein labeling with amine-reactive esters.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[2][3] |

| Molar Excess of Azido-PEG3-NHS Ester | 10 to 20-fold | The optimal molar excess should be determined empirically for each protein.[1][2] |

| Reaction pH | 7.0 - 9.0 | A slightly alkaline pH (e.g., pH 8.3) is optimal for the reaction with primary amines.[2][3] |

| Reaction Temperature | Room Temperature or 4°C | Incubation at room temperature is typically faster, while 4°C may be preferred for sensitive proteins. |

| Incubation Time | 30 - 60 minutes at RT, or 2-8 hours at 4°C | Longer incubation times may be required for less reactive proteins or lower temperatures.[4][5] |

Experimental Protocols

Part 1: Activation of this compound to Azido-PEG3-NHS ester

This initial step is required to make the this compound reactive towards primary amines on the protein.

Materials Required:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Procedure:

-

Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare a stock solution. A typical concentration for the Azido-PEG3-NHS ester stock solution is 10 mM.[1][2] This solution should be prepared fresh immediately before use as the NHS ester is moisture-sensitive.[2]

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the Azido-PEG3-NHS ester.

Part 2: Protein Labeling with Azido-PEG3-NHS Ester

Materials Required:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Freshly prepared 10 mM Azido-PEG3-NHS ester solution in DMF or DMSO

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the protein into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[2] The protein concentration should ideally be between 1-10 mg/mL.[2][3]

-

Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[2]

-

-

Calculation of Reagent Volume:

-

Determine the amount of protein to be labeled in moles.

-

Calculate the volume of the 10 mM Azido-PEG3-NHS ester stock solution required to achieve the desired molar excess (e.g., 20-fold molar excess).[1][2]

-

Important: The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein precipitation.[4][5]

-

-

Labeling Reaction:

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

-

Purification of the Labeled Protein:

-

Characterization and Storage:

-

Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

-